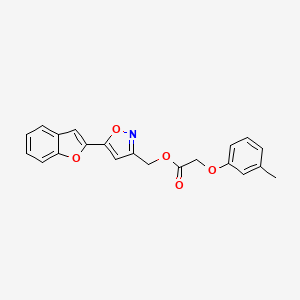![molecular formula C19H18ClN3O2S B3403069 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline CAS No. 1105213-57-7](/img/structure/B3403069.png)
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline
説明
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPQ belongs to the quinoxaline family of compounds, which have been studied extensively for their diverse biological activities. In
作用機序
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to inhibit the activity of phosphodiesterases, enzymes involved in the breakdown of cyclic nucleotides. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to bind to and activate the sigma-1 receptor, a receptor involved in various cellular processes.
Biochemical and Physiological Effects
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's biochemical and physiological effects have been studied in various in vitro and in vivo models. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has several advantages for lab experiments, including its stability and solubility in various solvents. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline is also relatively easy to synthesize, making it accessible for researchers. However, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's potential toxicity and side effects need to be further studied before it can be used in clinical settings.
将来の方向性
There are several future directions for 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline research. One direction is to further explore 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action and identify its target proteins. Additionally, future studies should focus on optimizing 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's pharmacokinetics and reducing its potential toxicity and side effects. Overall, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has the potential to be a valuable tool for scientific research and may have future therapeutic applications.
科学的研究の応用
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-pyrrolidin-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPNMGKRARUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B3402989.png)
![Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B3402994.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3403018.png)
![N-(4-acetylphenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3403025.png)

![N-(2,3-dichlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3403044.png)
![3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403045.png)
![2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3403048.png)
![4-[(2-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3403050.png)
![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3403076.png)


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3403095.png)
